1-(4-Bromophenyl)piperazin-2-one
CAS No.: 877679-22-6
Cat. No.: VC3282922
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877679-22-6 |
|---|---|
| Molecular Formula | C10H11BrN2O |
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 1-(4-bromophenyl)piperazin-2-one |
| Standard InChI | InChI=1S/C10H11BrN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |
| Standard InChI Key | WORBLAPBQYNWAU-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(C(=O)CN1)C2=CC=C(C=C2)Br |
Introduction
1-(4-Bromophenyl)piperazin-2-one is a chemical compound classified as an N-heterocyclic compound, specifically a derivative of piperazine. Its molecular formula is C10H12BrN2O, and it features a bromophenyl group attached to the piperazine ring. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
Synthesis of 1-(4-Bromophenyl)piperazin-2-one
The synthesis of 1-(4-Bromophenyl)piperazin-2-one typically involves a multi-step process starting from readily available precursors such as bromobenzene and piperazine. The synthesis can be optimized by adjusting reaction conditions like temperature, time, and molar ratios of reactants to improve yield and purity. The use of appropriate solvents and catalysts is crucial for efficient reactions.
Biological Activities and Applications
Research indicates that modifications on the piperazine ring can significantly affect binding affinity and biological activity, making structure-activity relationship studies essential for drug development. The mechanism of action for compounds like 1-(4-Bromophenyl)piperazin-2-one typically involves interaction with biological targets such as receptors or enzymes.
Related Compounds and Hydrochloride Form
1-(4-Bromophenyl)piperazin-2-one can also be found in its hydrochloride form, which has a molecular formula of C10H12BrClN2O and a molecular weight of approximately 291.57 g/mol . This form is often used in pharmaceutical applications due to its improved solubility and stability.
Research Findings
While specific biological activity data for 1-(4-Bromophenyl)piperazin-2-one is limited, its potential in medicinal chemistry is highlighted by its structural similarity to other biologically active piperazine derivatives. For instance, piperazine derivatives have shown promising results in antimalarial and anticancer research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume